molecular formula C25H25FN6O5S B2653144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 922099-78-3

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2653144
CAS RN: 922099-78-3
M. Wt: 540.57
InChI Key: UXGXCLHERGORPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions to add the additional functional groups . The exact synthesis route would depend on the specific reagents and conditions used.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups means that it could participate in a wide range of reactions, including nucleophilic substitutions, eliminations, and additions .

Scientific Research Applications

GPR39 Agonists and Zinc Allosteric Modulation

Compounds structurally similar to the query chemical have been discovered as novel GPR39 agonists, with an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the potential kinase off-targets to include G protein-coupled receptors, suggesting applications in the development of therapeutic agents targeting metabolic disorders and other diseases related to GPR39 signaling (Sato et al., 2016).

Gastrokinetic Agents

Another study focused on the synthesis and evaluation of benzamide derivatives for gastrokinetic activity, demonstrating potent effects on gastric emptying in animal models. This suggests potential applications in developing treatments for gastrointestinal motility disorders (Kato et al., 1992).

Antibacterial and Antituberculosis Agents

Research into thiazole-aminopiperidine hybrid analogues has led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds show promising activity against tuberculosis with minimal cytotoxicity, indicating potential for developing new antituberculosis drugs (Jeankumar et al., 2013).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Peripheral Benzodiazepine Receptor Imaging

Synthesis and evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor imaging suggest applications in neurodegenerative disease research, offering tools for studying PBR expression in these conditions (Fookes et al., 2008).

properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O5S/c26-20-3-1-2-18(14-20)16-30-17-28-23-22(25(30)34)15-29-32(23)9-8-27-24(33)19-4-6-21(7-5-19)38(35,36)31-10-12-37-13-11-31/h1-7,14-15,17H,8-13,16H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGXCLHERGORPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

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